molecular formula C17H13F3OS B13099002 4-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde

4-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde

Cat. No.: B13099002
M. Wt: 322.3 g/mol
InChI Key: BJUMQKOREWBNPW-UHFFFAOYSA-N
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Description

4-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde is a complex organic compound characterized by the presence of a trifluoromethyl group, a thiobenzaldehyde moiety, and a ketone functional group The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Another method involves radical trifluoromethylation, where a trifluoromethyl group is introduced into the molecule through radical intermediates . This method is particularly useful for incorporating the trifluoromethyl group into complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods allow for the efficient and scalable production of complex organic compounds with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or the thiobenzaldehyde moiety to a thiol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.

Scientific Research Applications

4-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable probe for studying biological systems and enzyme interactions.

    Industry: Used in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The ketone and thiobenzaldehyde moieties can also participate in various biochemical reactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H13F3OS

Molecular Weight

322.3 g/mol

IUPAC Name

4-[3-oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde

InChI

InChI=1S/C17H13F3OS/c18-17(19,20)15-3-1-2-14(10-15)16(21)9-8-12-4-6-13(11-22)7-5-12/h1-7,10-11H,8-9H2

InChI Key

BJUMQKOREWBNPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCC2=CC=C(C=C2)C=S

Origin of Product

United States

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